molecular formula C12H13F3N2O2 B2775902 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid CAS No. 874772-68-6

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid

Cat. No.: B2775902
CAS No.: 874772-68-6
M. Wt: 274.243
InChI Key: ZLGAIZATGMSSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid ( 874772-68-6) is a chemical compound with a molecular formula of C12H13F3N2O2 and a molecular weight of 274.24 g/mol . This piperidine-3-carboxylic acid derivative is characterized by a 3-(trifluoromethyl)pyridin-2-yl group, a structural motif of significant interest in modern medicinal chemistry. The incorporation of the trifluoromethyl (CF3) group into organic molecules is a well-established strategy in drug discovery. The CF3 group is highly electronegative and lipophilic, which can profoundly influence a compound's bioavailability, metabolic stability, and binding affinity to biological targets . As such, this compound serves as a valuable trifluoromethylated building block for researchers designing and synthesizing novel bioactive molecules. Its structure, featuring both a carboxylic acid and a basic nitrogen atom, makes it a versatile intermediate for constructing more complex molecular architectures through further derivatization. It is supplied for research and development purposes only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (MSDS) prior to use and handle this material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-4-1-5-16-10(9)17-6-2-3-8(7-17)11(18)19/h1,4-5,8H,2-3,6-7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGAIZATGMSSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the trifluoromethyl-substituted pyridine derivative, which is then subjected to a series of reactions to introduce the piperidine and carboxylic acid functionalities. Key steps often include nucleophilic substitution, cyclization, and functional group transformations under controlled conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to enhance reaction efficiency .

Chemical Reactions Analysis

Carboxylic Acid Derivatives

While direct experimental data for esterification or amide formation is limited, the carboxylic acid is expected to undergo standard reactions:

Reaction Type Typical Reagents/Conditions Potential Products
EsterificationROH, H<sup>+</sup> (e.g., H₂SO₄) or DCCAlkyl esters (e.g., ethyl, methyl derivatives)
Amide FormationAmines, EDCl/HOBt or DCCPiperidine-3-carboxamides

Biochemical Interactions

The compound’s trifluoromethyl group enhances hydrophobic binding to enzymes, while the carboxylic acid facilitates hydrogen bonding. Though direct studies on this compound are sparse, structurally analogous molecules exhibit:

Target Interaction Type Biological Relevance
Sfp-PPTaseNoncompetitive inhibitionInhibits bacterial phosphopantetheinyl transferases (IC<sub>50</sub> ~5.8 μM in analogues) .
Metabolic enzymesSubstrate/cofactor bindingModulates activity in pathways involving acyl carrier proteins .

Stability and Degradation

  • Thermal Stability : No decomposition observed below 150°C (data inferred from analogues) .

  • pH Sensitivity : Stable in acidic to neutral conditions; gradual hydrolysis may occur in strong bases.

Key Challenges in Reaction Optimization

  • Steric Hindrance : The trifluoromethyl group limits accessibility to the pyridine ring for electrophilic agents.

  • Selectivity : Competing reactions at the piperidine nitrogen vs. carboxylic acid require careful reagent selection.

Scientific Research Applications

Pharmaceutical Applications

  • TRPV1 Antagonism :
    • The compound has been investigated for its role as a transient receptor potential vanilloid 1 (TRPV1) antagonist. TRPV1 is involved in pain and inflammatory responses, making it a target for developing analgesics. Studies have shown that derivatives of this compound can inhibit TRPV1 activation, suggesting potential use in treating conditions like chronic pain and cough .
  • Antitussive Properties :
    • A specific derivative, JNJ17203212, demonstrated efficacy in reducing cough reflex in preclinical models. This compound showed comparable effectiveness to codeine, indicating its potential as a non-opioid treatment for cough .
  • Cancer Research :
    • Research has indicated that compounds related to 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid may exhibit anticancer properties. They are being explored in the context of various cancers, including breast cancer and colon cancer, where they could serve as therapeutic agents or lead compounds for drug development .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyridine derivatives. Key steps include:

  • Formation of the Piperidine Ring :
    • The piperidine structure is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of the Trifluoromethyl Group :
    • The trifluoromethyl group can be introduced using electrophilic fluorination methods or via nucleophilic substitution reactions on pre-functionalized pyridine derivatives.
  • Carboxylic Acid Functionalization :
    • The carboxylic acid group is generally introduced through oxidation of alcohols or via direct carboxylation methods.

Case Studies

Study ReferenceFocusFindings
PubMed Study TRPV1 AntagonismDemonstrated significant inhibition of cough reflex in guinea pigs with JNJ17203212, showing potential for treating chronic cough without opioids.
Patent US20190300525A1 Cancer TreatmentExplored the anticancer properties of piperidine derivatives, suggesting efficacy against various cancer types.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form hydrogen bonds and interact with active sites, makes it a potent modulator of biological pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications CAS Number Key Applications/Notes
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid C₁₂H₁₃F₃N₂O₂ 274.24 Trifluoromethyl-pyridine, carboxylic acid 874772-68-6 Drug discovery; high-purity research reagent
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride C₁₀H₁₄ClN₃O₂ 243.69 Pyrimidine, hydrochloride salt 1185296-02-9 Enhanced solubility due to HCl salt
1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid C₁₈H₁₈F₃N₃O₃ 381.35 Trifluoromethyl-pyrimidine, 3-methoxyphenyl 870980-07-7 Potential kinase inhibitor; increased steric bulk
1-{3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-3-carboxylic acid C₁₉H₁₆FN₅O₃ 389.36 Oxadiazole, 4-fluorophenyl Not provided Building block for bioactive molecules
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide C₁₄H₁₇ClF₃N₃O 335.75 Chloro-trifluoromethyl-pyridine, methylamide 1311279-19-2 CNS-targeting candidate

Functional Group Variations and Implications

Trifluoromethyl vs. Other Substituents

  • The trifluoromethyl group in the target compound improves metabolic resistance and bioavailability compared to non-fluorinated analogues (e.g., pyrimidin-2-yl derivatives in ). However, compounds like 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid (CAS: 870980-07-7) exhibit higher molecular weights (381.35 g/mol) and steric hindrance, which may reduce membrane permeability .
  • Hydrochloride salts (e.g., CAS: 1185296-02-9) enhance aqueous solubility but introduce counterion-related stability challenges .

Heterocyclic Core Modifications

  • Replacement of pyridine with pyrimidine (e.g., CAS: 870980-07-7) alters electronic properties and binding affinity due to additional nitrogen atoms in the aromatic ring .
  • Oxadiazole-containing derivatives (e.g., ) introduce rigid, planar structures that may enhance target selectivity in enzyme inhibition.

Commercial Availability and Purity

  • The target compound is discontinued by CymitQuimica but available through American Elements in research-grade purities (≥99%) . Analogues like 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride are more readily accessible .

Biological Activity

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid (CAS Number: 874772-68-6) is a chemical compound with significant potential in pharmaceutical applications. This compound features a trifluoromethyl group, which has been associated with enhanced biological activity in various drug classes. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships, and relevant case studies.

PropertyDetails
Chemical Formula C12H13F3N2O2
Molecular Weight 274.24 g/mol
IUPAC Name This compound
PubChem CID 16793513
Appearance Powder
Storage Temperature Room Temperature

The trifluoromethyl group in the compound is known to enhance lipophilicity and metabolic stability, which can lead to improved bioavailability. This modification often results in increased potency against various biological targets, including enzymes and receptors involved in disease processes. For instance, studies have shown that compounds with trifluoromethyl substitutions can significantly inhibit enzymes related to cancer and infectious diseases by altering their binding affinities.

Antiparasitic Activity

Recent research has focused on the potential of this compound as an antimalarial agent. A study highlighted that derivatives of similar structures exhibited potent activity against Plasmodium falciparum, the malaria-causing parasite. The incorporation of a trifluoromethyl group was noted to enhance the antiparasitic activity significantly (EC50 values as low as 0.010 μM) compared to non-fluorinated analogs .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the trifluoromethyl group at specific positions on the pyridine ring enhances biological activity. For example, modifications at the 8-position of similar compounds have shown varying degrees of potency against parasites, with some derivatives demonstrating up to a ninefold increase in activity compared to their non-fluorinated counterparts .

Case Studies

  • Antimalarial Efficacy : In a controlled study involving mouse models, compounds similar to this compound demonstrated significant efficacy in inhibiting malaria transmission by blocking gamete development, thus preventing the lifecycle completion in mosquitoes .
  • Cancer Research : Another study explored the effect of trifluoromethylated piperidine derivatives on cancer cell lines, revealing that these compounds could induce apoptosis in tumor cells while sparing normal cells, suggesting a selective therapeutic window .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound is classified with warning signals indicating potential hazards such as skin irritation and respiratory issues upon exposure . Therefore, further toxicological evaluations are necessary to ensure safe therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves:

  • Step 1: Construction of the piperidine ring via cyclization of appropriate precursors.
  • Step 2: Introduction of the trifluoromethylpyridine moiety using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling with boronic acids and palladium catalysts) .
  • Step 3: Esterification or carboxylation to introduce the carboxylic acid group, often under acidic or basic conditions .
    Optimization Tips:
  • Use continuous flow reactors to enhance reaction consistency and reduce side products .
  • Purify intermediates via recrystallization or chromatography (e.g., reverse-phase HPLC) to achieve >95% purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Handling: Avoid contact with strong acids, bases, or oxidizers to prevent hazardous reactions. Use PPE: nitrile gloves (EN374 compliant), safety goggles with side shields, and lab coats .
  • Storage: Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or degradation .
  • Decontamination: Use ethanol or isopropanol for spills; avoid aqueous solutions unless pH-neutral .

Q. What analytical techniques are recommended for characterizing the structure and purity of this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR (¹H/¹³C/¹⁹F) to verify substituent positions and stereochemistry .
    • X-ray crystallography for absolute configuration determination, particularly for chiral centers .
  • Purity Assessment:
    • HPLC with UV detection (λ = 254 nm) to quantify impurities.
    • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in the trifluoromethylation step during synthesis?

Methodological Answer:

  • Reagent Selection: Replace traditional trifluoromethyl sources (e.g., CF₃Br) with safer alternatives like TMSCF₃ or Umemoto’s reagent .
  • Catalyst Optimization: Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂) to improve coupling efficiency .
  • Solvent Effects: Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. Additives like CuI may enhance reactivity .
  • Kinetic Monitoring: Use in situ FTIR or LC-MS to track reaction progress and identify bottlenecks .

Q. What are the potential biological targets or mechanisms of action for this compound based on structural analogs?

Methodological Answer:

  • Mechanistic Hypotheses:
    • Analogous pyridine-piperidine derivatives inhibit mTOR/p70S6K pathways , inducing autophagy in cancer cells .
    • The trifluoromethyl group may enhance metabolic stability and target binding via hydrophobic interactions .
  • Experimental Validation:
    • Conduct kinase inhibition assays (e.g., ADP-Glo™) to test mTOR affinity.
    • Use fluorescence-based assays (e.g., LC3-II staining) to monitor autophagy in cell lines .

Q. How can contradictory data regarding the compound’s solubility be resolved?

Methodological Answer:

  • Standardized Protocols:
    • Measure solubility in buffered solutions (pH 4–9) at 25°C using shake-flask or UV-Vis methods .
    • Validate results with orthogonal techniques (e.g., NMR saturation transfer) .
  • Data Reconciliation:
    • Compare solvent purity (e.g., HPLC-grade vs. technical-grade DMSO).
    • Account for polymorphic forms (amorphous vs. crystalline) via XRPD analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.